methyl 4-oxo-4H-chromene-2-carboxylate physicochemical properties
methyl 4-oxo-4H-chromene-2-carboxylate physicochemical properties
An In-depth Technical Guide to the Physicochemical Properties of Methyl 4-oxo-4H-chromene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-oxo-4H-chromene-2-carboxylate is a key organic compound belonging to the chromone family, a class of heterocyclic scaffolds recognized as privileged structures in medicinal chemistry.[1][2] Its unique electronic and structural features make it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of its core physicochemical properties, detailed methodologies for its synthesis and characterization, and insights into its chemical reactivity and stability. All data and protocols are grounded in authoritative references to ensure scientific integrity and reproducibility, offering researchers a reliable resource for their work with this versatile compound.
Introduction: The Significance of the Chromone Scaffold
The chromone (4H-1-benzopyran-4-one) nucleus is a prominent feature in a vast array of natural products and synthetic molecules with significant biological activities.[3] As a derivative, methyl 4-oxo-4H-chromene-2-carboxylate serves as a crucial intermediate in drug discovery programs. The ester functionality at the C-2 position provides a reactive handle for chemical modification, allowing for the development of diverse chemical libraries for structure-activity relationship (SAR) studies.[3] Understanding the fundamental physicochemical characteristics of this molecule is paramount for its effective handling, reaction design, and the interpretation of biological data.
Molecular Identity and Physicochemical Profile
The structural and physical properties of a compound dictate its behavior in both chemical and biological systems. The key attributes of methyl 4-oxo-4H-chromene-2-carboxylate are summarized below.
Caption: Molecular Structure of the title compound.
Summary of Physicochemical Data
A consolidation of the primary physical and chemical properties is presented in the table below for quick reference.
| Property | Value | Source |
| CAS Number | 18398-73-7 | [4][5][6] |
| Molecular Formula | C₁₁H₈O₄ | [4] |
| Molecular Weight | 204.18 g/mol | [4] |
| Appearance | Solid (Typical) | General Knowledge |
| Boiling Point | 311.3 °C at 760 mmHg | [4] |
| Density | 1.337 g/cm³ | [4] |
| Flash Point | 137.2 °C | [4] |
| LogP (Octanol-Water) | 1.580 | [4] |
| Vapor Pressure | 0.000569 mmHg at 25°C | [4] |
Spectroscopic Profile
Spectroscopic data is essential for the unambiguous identification and structural confirmation of the compound.
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¹H NMR Spectroscopy : The proton NMR spectrum of the parent acid, 4-oxo-4H-chromene-2-carboxylic acid, shows characteristic signals that are mirrored in its methyl ester derivative.[3] Expected signals for the methyl ester include a sharp singlet around 3.9 ppm for the methyl protons (-OCH₃), a distinct singlet for the vinylic proton at the C-3 position (H-3) around 7.0 ppm, and a series of multiplets in the aromatic region (approximately 7.5-8.2 ppm) corresponding to the four protons on the benzo-fused ring (H-5, H-6, H-7, H-8).[3]
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¹³C NMR Spectroscopy : The carbon NMR spectrum provides confirmation of the carbon framework. Key expected resonances include the carbonyl carbon of the ester at approximately 161 ppm, the ketone carbonyl at C-4 around 177-180 ppm, and the ester methyl carbon around 53-55 ppm.[3] The remaining signals correspond to the sp² hybridized carbons of the chromone ring system.
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Mass Spectrometry : The exact mass of the molecule is 204.04200 Da.[4] High-resolution mass spectrometry (HRMS) should show a molecular ion peak [M]+ corresponding to this value, confirming the elemental composition of C₁₁H₈O₄.
Synthesis and Purification Protocol
The synthesis of chromone-2-carboxylates is well-established, typically proceeding via a Claisen-type condensation followed by an acid-catalyzed intramolecular cyclization. This approach is versatile and can be adapted for various substituted analogs.[7][8]
Caption: General workflow for the synthesis and validation of the title compound.
Step-by-Step Experimental Methodology
This protocol is adapted from established procedures for synthesizing chromone-2-carboxylic acids and their esters.[3][7]
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Reaction Setup : To a solution of sodium methoxide (2 equivalents) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2'-hydroxyacetophenone (1 equivalent).
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Condensation : Add dimethyl oxalate (1.1 equivalents) to the mixture. The reaction is typically stirred at room temperature or gentle reflux for several hours until TLC analysis indicates the consumption of the starting acetophenone.
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Causality: The strong base (sodium methoxide) is required to deprotonate the methyl group of the acetophenone, generating a nucleophilic enolate. This enolate then attacks one of the electrophilic carbonyl carbons of dimethyl oxalate.[7]
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Cyclization and Work-up : Cool the reaction mixture in an ice bath. Carefully acidify the mixture with aqueous hydrochloric acid (e.g., 6 M HCl) until a precipitate forms.[8]
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Causality: The acidic conditions protonate the intermediate and catalyze an intramolecular nucleophilic attack from the phenolic hydroxyl group onto the newly formed ketone, followed by dehydration to yield the stable aromatic chromone ring.
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-
Isolation : Collect the solid precipitate by vacuum filtration. Wash the solid with cold water to remove inorganic salts and then with a cold, non-polar solvent (e.g., hexane) to remove non-polar impurities.
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Purification : The crude product can be purified by recrystallization from a suitable solvent such as ethanol or methanol. If necessary, flash column chromatography can be employed for higher purity.
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Self-Validation: The purity of the final product must be confirmed. This is achieved by measuring the melting point and comparing it to the literature value, and by obtaining clean ¹H NMR, ¹³C NMR, and mass spectra that match the expected structure.[1]
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Reactivity and Chemical Stability
The chromone ring is a relatively stable aromatic system. However, the ester group at the C-2 position is the primary site of reactivity.
Caption: Key hydrolytic pathway for methyl 4-oxo-4H-chromene-2-carboxylate.
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Hydrolysis : The most significant reaction is the hydrolysis of the methyl ester to the corresponding carboxylic acid (4-oxo-4H-chromene-2-carboxylic acid). This reaction can be catalyzed by either acid or base and is often nearly quantitative.[1][7] This reactivity is crucial as it allows the compound to act as a protected form of the carboxylic acid, which can be deprotected when needed for subsequent synthetic steps, such as amide coupling.[7]
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Stability : The compound is generally stable under neutral conditions at room temperature. Exposure to strong acids or bases, especially at elevated temperatures, will promote hydrolysis. Its stability profile is an important consideration for storage and for designing compatible reaction conditions. The lipophilicity (LogP = 1.58) suggests moderate solubility in organic solvents and limited solubility in aqueous media, which influences its disposition in biological assays.[4][9]
Conclusion
Methyl 4-oxo-4H-chromene-2-carboxylate is a foundational molecule for synthetic and medicinal chemistry. This guide has detailed its essential physicochemical properties, providing a robust dataset for researchers. The provided synthesis and characterization protocols, explained with causal reasoning, offer a validated pathway to obtain and confirm this compound. A clear understanding of its stability and primary reactivity—ester hydrolysis—is critical for its successful application as a versatile building block in the development of novel chromone-based compounds for drug discovery and beyond.
References
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METHYL 4-OXO-4H-CHROMENE-2-CARBOXYLATE | CAS#:18398-73-7 | Chemsrc . Chemsrc. [Link]
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Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands . National Institutes of Health (NIH). [Link]
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Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide . Royal Society of Chemistry. [Link]
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3.2.1. Synthesis of 7-Methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide . Royal Society of Chemistry Books. [Link]
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methyl 2-(4-methoxyphenyl)-4-oxo-4H-chromene-3-carboxylate . PubChem. [Link]
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Chromone-2-Carboxylic Acids: Roles of Acidity and Lipophilicity in Drug Disposition . Springer Link. [Link]
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Chromone: a valid scaffold in Medicinal Chemistry . CORE. [Link]
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(PDF) Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands . ResearchGate. [Link]
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Alcohol Mediated Synthesis of 4-Oxo-2-aryl-4H-chromene-3-carboxylate Derivatives from 4-Hydroxycoumarins . Organic Chemistry Portal. [Link]
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